

What is the chemical structure of Dehydroadynerigenin glucosyldigitaloside?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroadynerigenin glucosyldigitaloside*

Cat. No.: B15129572

[Get Quote](#)

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dehydroadynerigenin glucosyldigitaloside**, a cardiac glycoside of interest for its potential pharmacological applications. The document details its chemical structure, mechanism of action, and relevant experimental methodologies, addressing the core requirements of researchers in the field.

Chemical Structure and Properties

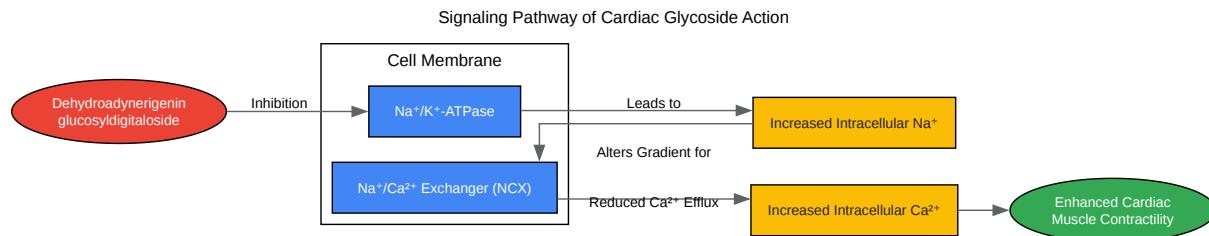
Dehydroadynerigenin glucosyldigitaloside is a complex steroid molecule belonging to the cardiac glycoside family. It is characterized by a steroidal aglycone core, dehydroadynerigenin, linked to a sugar moiety composed of glucose and digitalose.

Chemical Identifiers

Property	Value
CAS Number	144223-70-1
Molecular Formula	C ₃₆ H ₅₂ O ₁₃
Molecular Weight	692.79 g/mol

| Natural Source | Nerium indicum (synonymous with Nerium oleander) |

While specific quantitative data for **Dehydroadynerigenin glucosyldigitaloside** is not widely available in public literature, the table below includes comparative data for other well-studied cardiac glycosides, Ouabain and Digoxin, to provide context for expected potency.


Comparative Quantitative Data for Cardiac Glycosides

Compound	Assay	Cell Line	IC ₅₀
Ouabain	Kynurenone	MDA-MB-231	89 nM[1]
	Production		
	Inhibition		
Digoxin	Kynurenone Production Inhibition	MDA-MB-231	~164 nM[1]
Ouabain	Kynurenone Production Inhibition	A549	17 nM[1]

| Digoxin | Kynurenone Production Inhibition | A549 | 40 nM[1] |

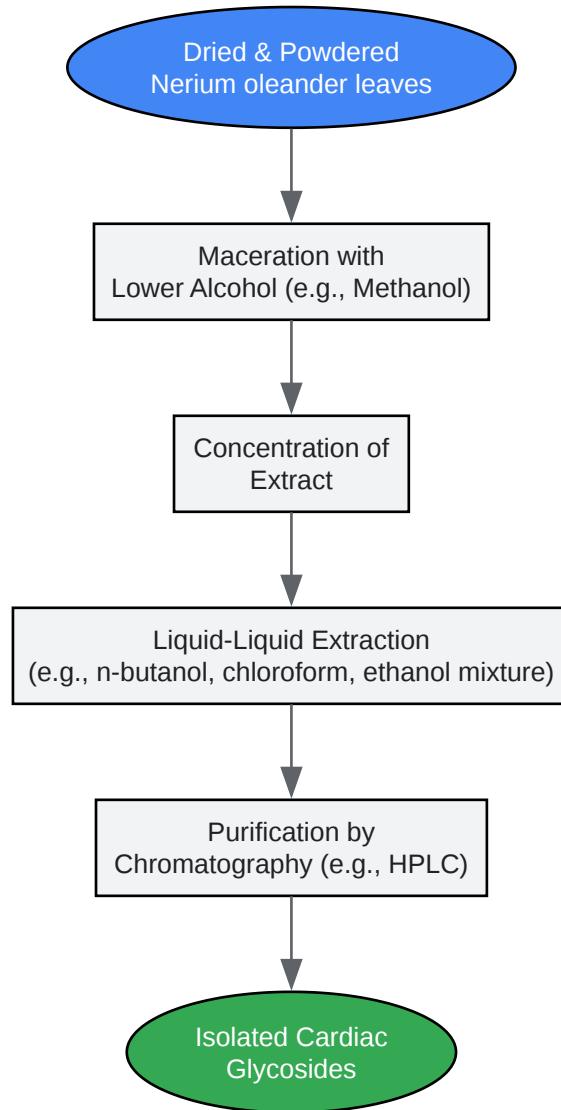
Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for **Dehydroadynerigenin glucosyldigitaloside**, like other cardiac glycosides, is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of events leading to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of cardiac glycoside-mediated Na^+/K^+ -ATPase inhibition.

Experimental Protocols


Detailed experimental protocols for the specific isolation of **Dehydroadynerigenin glucosyldigitaloside** are not readily available. However, the following sections outline a general methodology for the extraction and analysis of cardiac glycosides from *Nerium oleander*, which can be adapted for the target compound.

Extraction of Total Cardiac Glycosides from *Nerium oleander*

This protocol describes a general procedure for the extraction of cardiac glycosides from plant material.

Workflow for Cardiac Glycoside Extraction

General Workflow for Cardiac Glycoside Extraction

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the extraction of cardiac glycosides from plant material.

Methodology:

- Preparation of Plant Material: Air-dry fresh *Nerium oleander* leaves in the shade, then pulverize into a fine powder.
- Initial Extraction: Macerate the powdered leaves in a lower alcohol, such as methanol or 70% ethanol, for 24-48 hours at room temperature.

- **Filtration and Concentration:** Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the alcohol.
- **Solvent Partitioning:** Perform liquid-liquid extraction on the concentrated aqueous extract using a mixture of solvents like n-butanol, chloroform, and ethanol to partition the cardiac glycosides into the organic phase.
- **Purification:** The crude extract can be further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and isolation of individual cardiac glycosides.

Analytical Methods for Detection and Quantification

Several analytical techniques are suitable for the detection and quantification of cardiac glycosides in plant extracts.

- **Thin-Layer Chromatography (TLC):** A preliminary method for the separation and identification of cardiac glycosides based on their polarity.
- **High-Performance Liquid Chromatography (HPLC):** A highly specific method for the separation, identification, and quantification of individual cardiac glycosides.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** A powerful technique for the structural elucidation and sensitive quantification of cardiac glycosides.

Conclusion

Dehydrodynerigenin glucosyldigitaloside represents a potentially valuable cardiac glycoside for further investigation. While specific data for this compound remains limited, the established knowledge of cardiac glycoside chemistry and biology provides a strong framework for future research. The methodologies outlined in this guide offer a starting point for the extraction, purification, and analysis of this and other related compounds from *Nerium oleander*. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Dehydroadynerigenin glucosyldigitaloside?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15129572#what-is-the-chemical-structure-of-dehydroadynerigenin-glucosyldigitaloside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com